2-Iodobenzoic acid

Hypervalent Iodine Chemistry Organic Synthesis Oxidation

2-Iodobenzoic acid (CAS 88-67-5) is the mandatory precursor for synthesizing hypervalent iodine oxidants IBX and Dess-Martin periodinane. The ortho-iodine atom provides superior reactivity in Pd-catalyzed cross-couplings versus bromo/chloro analogs, enabling milder conditions and higher yields. Its dual functionality as both a derivatizable carboxylic acid and a highly reactive coupling substrate makes it irreplaceable in pharmaceutical R&D and fine chemical synthesis. Procure high-purity material for critical oxidation and C-C bond-forming applications.

Molecular Formula C7H5IO2
Molecular Weight 248.02 g/mol
CAS No. 88-67-5
Cat. No. B1664553
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Iodobenzoic acid
CAS88-67-5
Synonyms2-iodobenzoic acid
2-iodobenzoic acid, 123I-labeled
2-iodobenzoic acid, 125I-labeled
2-iodobenzoic acid, 131I-labeled
2-iodobenzoic acid, monosodium salt
2-iodobenzoic acid, monosodium salt, 131I-labeled
2-iodobenzoic acid, potassium salt
2-iodobenzoic-(125)I acid
o-iodobenzoic-(125)I acid
OISB
ortho-iodo-sodium benzoate
Progonasyl
sodium 2-iodobenzoate
Molecular FormulaC7H5IO2
Molecular Weight248.02 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)O)I
InChIInChI=1S/C7H5IO2/c8-6-4-2-1-3-5(6)7(9)10/h1-4H,(H,9,10)
InChIKeyCJNZAXGUTKBIHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





2-Iodobenzoic Acid (88-67-5): A Strategic Halogenated Synthon for Hypervalent Iodine Chemistry & Cross-Coupling


2-Iodobenzoic acid (CAS 88-67-5), also known as o-iodobenzoic acid, is a fundamental halogenated aromatic carboxylic acid characterized by an iodine atom at the ortho position [1]. This structural arrangement defines its dual functionality: the carboxylic acid group provides a handle for standard derivatization (e.g., esterification, amidation), while the iodine atom serves as the critical entry point for two divergent and high-value reaction manifolds. First, it is the essential precursor for synthesizing the hypervalent iodine oxidants 2-iodoxybenzoic acid (IBX) and Dess-Martin periodinane (DMP) [1][2]. Second, the carbon-iodine bond is an exceptionally reactive leaving group in transition-metal-catalyzed cross-coupling reactions (e.g., Sonogashira, Suzuki, Heck couplings), offering superior reactivity compared to bromo- or chloro- analogs . This unique combination of precursor and substrate capabilities makes 2-iodobenzoic acid a non-interchangeable building block in advanced organic synthesis.

2-Iodobenzoic Acid (88-67-5): Why Substitution with 2-Bromo- or 2-Chlorobenzoic Acid is Prohibitive


While 2-bromobenzoic acid and 2-chlorobenzoic acid may appear as structurally similar, lower-cost alternatives, their substitution for 2-iodobenzoic acid is not viable in its primary, value-adding applications. The ortho-iodine atom is not a generic halogen handle; its specific physicochemical properties—large atomic radius, high polarizability, and low carbon-halogen bond dissociation energy—are mandatory for the intended function. Critically, only the iodine derivative can be efficiently oxidized to the hypervalent iodine (III) and (V) species (IBX, DMP) that define its most significant industrial and research use [1][2]. Furthermore, in palladium-catalyzed cross-coupling reactions, aryl iodides are known to be orders of magnitude more reactive than aryl bromides or chlorides, enabling the use of milder conditions and lower catalyst loadings, which is essential for complex molecule synthesis . The evidence presented below quantifies these critical performance differentials.

Quantitative Evidence for 2-Iodobenzoic Acid (88-67-5) Differentiation vs. Analogs & Alternatives


Precursor Differentiation: Synthesis of Hypervalent Iodine Reagents (IBX & DMP)

2-Iodobenzoic acid is the definitive precursor for synthesizing 2-iodoxybenzoic acid (IBX) and Dess-Martin periodinane (DMP), the most widely used mild and selective hypervalent iodine oxidants. This transformation is a unique and commercially critical capability of the ortho-iodo isomer. While 2-iodobenzoic acid can be used directly as a catalytic oxidant precursor with Oxone® [1], its primary differentiator is its conversion to IBX, which can then be used to prepare DMP. In contrast, the corresponding 2-bromo- and 2-chlorobenzoic acids cannot be directly oxidized to stable, analogous hypervalent bromine or chlorine species for use as mild oxidants. The patent literature confirms this unique role, with dedicated synthetic methods for oxidizing 2-iodobenzoic acid to IBX [2].

Hypervalent Iodine Chemistry Organic Synthesis Oxidation

Reactivity Differentiation: Superior Substrate in Pd-Catalyzed Cross-Coupling

In palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Heck), the carbon-iodine bond of 2-iodobenzoic acid is significantly more reactive than the corresponding carbon-bromine or carbon-chlorine bonds. This is a well-established principle in organometallic chemistry. Aryl iodides are known to undergo oxidative addition to Pd(0) complexes much more rapidly than aryl bromides and chlorides. This higher reactivity translates into tangible process advantages, such as enabling the use of milder reaction temperatures and lower catalyst loadings . For example, 2-iodobenzoic acid derivatives are successfully employed in one-pot Sonogashira reactions to synthesize isocoumarins [1].

Cross-Coupling Palladium Catalysis Reaction Kinetics

Oxidation Selectivity: Preventing Overoxidation in Alcohol-to-Aldehyde Conversion

When used catalytically with specific co-oxidants, 2-iodobenzoic acid can offer superior selectivity compared to other oxidation systems. A key example is the in situ generation of IBX from catalytic 2-iodobenzoic acid. A study by Page et al. demonstrated that using tetraphenylphosphonium monoperoxysulfate (TPPP) as the terminal oxidant, primary alcohols are oxidized to the corresponding aldehydes without overoxidation to carboxylic acids . In direct contrast, when the same catalytic 2-iodobenzoic acid system was used with the more common co-oxidant Oxone®, overoxidation to the carboxylic acid was observed .

Selective Oxidation Alcohol Oxidation Hypervalent Iodine Catalysis

Reaction Profiling: High Efficiency and Recyclability in Isocoumarin Synthesis

The efficiency of 2-iodobenzoic acid as a building block in heterocycle synthesis is highlighted by its use in a catalytic, green chemistry protocol. Rawat and Rawat (2023) reported a method using a mesoporous CuO@MgO nanocomposite to synthesize 3-substituted isocoumarins from 2-iodobenzoic acids and terminal alkynes [1]. This system demonstrated excellent green chemistry metrics, achieving a high turnover number (TON) of 629 for the catalyst [1]. Furthermore, the heterogeneous catalyst could be recycled and reused for up to five runs without a significant loss in catalytic activity, demonstrating the robustness and efficiency of the 2-iodobenzoic acid-based process [1].

Green Chemistry Heterogeneous Catalysis Isocoumarin Synthesis

Environmental Fate Differentiation: Resistance to Biodegradation

A study investigating the biodegradation of iodobenzoic acid isomers found a stark difference in their environmental fate. 3-Iodobenzoic acid was completely mineralized by microbial consortia from a wastewater treatment plant. In contrast, under identical experimental conditions, no evidence of biodegradation was observed for 2-iodobenzoic acid over a 20-day period, either when fed individually or as part of a mixture of substrates [1].

Environmental Fate Biodegradation Wastewater Treatment

Evidence-Backed Application Scenarios for 2-Iodobenzoic Acid (88-67-5)


Synthesis of Mild Hypervalent Iodine Oxidants (IBX and Dess-Martin Periodinane)

The primary and most critical application is as the definitive precursor for preparing 2-iodoxybenzoic acid (IBX) and Dess-Martin periodinane (DMP) [1][2]. This role is unique to the ortho-iodo isomer and cannot be fulfilled by other halobenzoic acid analogs. Users in pharmaceutical R&D and fine chemical manufacturing utilize 2-iodobenzoic acid for this purpose to access mild, selective oxidants crucial for complex molecule synthesis. [1][2].

Substrate for Palladium-Catalyzed Cross-Coupling Reactions

In academic and industrial organic synthesis laboratories, 2-iodobenzoic acid is a superior substrate for Pd-catalyzed C-C bond forming reactions like Sonogashira and Suzuki couplings [1]. Its high reactivity relative to bromo- and chloro-analogs allows for the use of milder reaction conditions, higher yields, and lower catalyst loadings, which is especially advantageous when working with sensitive or late-stage pharmaceutical intermediates [1][2].

Building Block in Green and Sustainable Synthesis Protocols

Recent research validates the use of 2-iodobenzoic acid in high-efficiency, environmentally friendly catalytic processes [1]. It is employed as a substrate in the synthesis of heterocycles like isocoumarins, where new methods have demonstrated high turnover numbers and catalyst recyclability. This application is relevant for process R&D groups seeking to develop robust, scalable, and green synthetic routes with favorable E-factors and process mass intensities [1].

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